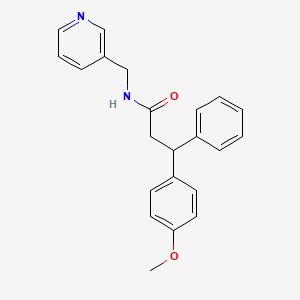
3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic compound that belongs to the class of amides and has been found to have potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide is not fully understood, but it is believed to act as a modulator of the mu-opioid receptor. 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been found to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways. This activation results in the inhibition of pain signaling and the release of endogenous opioids, which further reduces pain sensitivity.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been found to have anti-inflammatory properties, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its well-established synthesis method, which allows for easy replication. Additionally, 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been extensively studied, and its mechanism of action is well-understood. However, one limitation of using 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide. One potential direction is to further investigate its potential as an analgesic and its mechanism of action. Additionally, 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide could be explored as a potential lead compound for the development of new drugs for the treatment of pain and cancer. Further studies could also investigate the safety and efficacy of 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide in humans. Overall, 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has significant potential for further research and development in various fields of science.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide involves the reaction of 4-methoxybenzoyl chloride, benzaldehyde, and 3-pyridinemethanamine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide in its pure form. The synthesis method of 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been well-established and can be easily replicated in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug development. In neuroscience research, 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been found to act as a potent analgesic, and it has been shown to reduce pain sensitivity in animal models. In cancer research, 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been investigated for its potential to inhibit the growth of cancer cells. In drug development, 3-(4-methoxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been explored as a potential lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-20-11-9-19(10-12-20)21(18-7-3-2-4-8-18)14-22(25)24-16-17-6-5-13-23-15-17/h2-13,15,21H,14,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDBVUDKVRFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5985173.png)
![4-({2-[(4-methylbenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5985175.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5985187.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5985194.png)
![8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5985199.png)
![N-(2,3-dimethylphenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5985206.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B5985216.png)
![N-(4-fluorobenzyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5985233.png)
![1-methyl-3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5985240.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5985244.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5985249.png)
![3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B5985258.png)
![(3S*,4S*)-1-[4-(benzyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5985266.png)
![4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B5985284.png)